An In-Depth Technical Guide to the Synthesis of 1,2,4-Trivinylcyclohexane from Cyclododecatriene
An In-Depth Technical Guide to the Synthesis of 1,2,4-Trivinylcyclohexane from Cyclododecatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis routes for 1,2,4-trivinylcyclohexane, a versatile monomer in polymer chemistry, from 1,5,9-cyclododecatriene. The document details the predominant thermal rearrangement pathway, including a patented two-step process for isomer enrichment, and a less common photochemical route. Detailed experimental protocols, quantitative data on reaction yields and isomer distributions, and mechanistic diagrams are presented to serve as a practical resource for researchers in organic synthesis and materials science.
Introduction
1,2,4-Trivinylcyclohexane (TVCH) is a cyclic diolefin monomer with the molecular formula C₁₂H₁₈. Its three vinyl groups provide multiple reactive sites for polymerization, making it a valuable building block for cross-linked polymers and specialty materials. The primary industrial precursor for TVCH is 1,5,9-cyclododecatriene (CDT), a readily available product of butadiene trimerization. This guide focuses on the synthetic transformations that convert CDT into TVCH, with a particular emphasis on reaction conditions, experimental procedures, and product isomerism.
Synthesis Routes
The conversion of 1,5,9-cyclododecatriene to 1,2,4-trivinylcyclohexane is primarily achieved through a thermal rearrangement process. A photochemical pathway has also been reported, although it generally results in lower yields.
Thermal Rearrangement (Pyrolysis)
The principal method for synthesizing 1,2,4-trivinylcyclohexane is the thermal isomerization of 1,5,9-cyclododecatriene. This reaction is a classic example of a Cope rearrangement, a[1][1]-sigmatropic rearrangement of a 1,5-diene. In the case of CDT, the molecule undergoes a concerted, pericyclic reaction at elevated temperatures to form the more thermodynamically stable six-membered ring of TVCH.
A patented method describes a two-stage process to not only synthesize TVCH but also to enrich a specific geometric isomer. This process involves an initial high-temperature thermal isomerization followed by a lower-temperature equilibration.
2.1.1. Experimental Protocol: Two-Step Thermal Isomerization and Equilibration
This protocol is based on the process described in patent WO2013012678A1.
Step 1: Thermal Isomerization
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Objective: To convert 1,5,9-cyclododecatriene to a mixture of 1,2,4-trivinylcyclohexane isomers.
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Apparatus: A hot tube reactor is typically employed for this gas-phase reaction.
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Procedure:
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Heat the hot tube reactor to a temperature between 400°C and 600°C.
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Maintain a pressure of 0.101 kPa to 121.5 kPa.
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Introduce 1,5,9-cyclododecatriene vapor into the reactor.
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The resulting product is a mixture of 1,2,4-trivinylcyclohexane isomers with a low concentration of the lowest boiling isomer ("Isomer A").
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Step 2: Equilibration
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Objective: To enrich the concentration of the lowest boiling isomer ("Isomer A").
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Apparatus: An equilibration reactor or vessel suitable for either gas or liquid phase reactions.
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Procedure:
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Transfer the 1,2,4-trivinylcyclohexane composition from Step 1 to the equilibration reactor.
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Heat the composition to a temperature between 180°C and 375°C.
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Maintain a pressure ranging from 0.101 kPa to 1,013 kPa.
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This equilibration step increases the concentration of the desired low-boiling isomer.
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2.1.2. Experimental Protocol: Single-Step Pyrolysis
A simpler, single-step pyrolysis method is described in the chemical literature.
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Apparatus: A glass column packed with suitable material (e.g., glass helices) and equipped with a heating mantle and a nitrogen inlet.
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Procedure:
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Heat the glass column to 450°C.
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Pass a stream of dry nitrogen through cis,trans,trans-cyclododeca-1,5,9-triene maintained at approximately 80°C to create a saturated vapor.
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Pass the vapor-laden nitrogen stream through the heated column.
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A column residence time of approximately 10 seconds results in a 10-15% conversion to a mixture of isomeric trivinylcyclohexanes.
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The products are collected by cooling the effluent. The individual isomers can be separated by vacuum fractionation and gas chromatography.
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2.1.3. Quantitative Data for Thermal Rearrangement
| Method | Starting Material | Temperature (°C) | Pressure | Conversion (%) | Product Ratio (cis:trans) | Reference |
| Single-Step Pyrolysis | cis,trans,trans-cyclododeca-1,5,9-triene | 450 | Atmospheric | 10-15 | 65:35 | J. Chem. Soc. (C), 1971 |
| Two-Step Process (Isomerization) | 1,5,9-cyclododecatriene | 400-600 | 0.101-121.5 kPa | Not specified | Low in "Isomer A" | WO2013012678A1 |
| Two-Step Process (Equilibration) | TVCH mixture | 180-375 | 0.101-1,013 kPa | Not specified | Enriched in "Isomer A" | WO2013012678A1 |
Photochemical Synthesis
An alternative, though less efficient, route to 1,2,4-trivinylcyclohexane from cyclododecatriene involves ultraviolet irradiation. This method tends to be more stereospecific than the thermal process.
2.2.1. Experimental Protocol: Photochemical Reaction
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Apparatus: A photochemical reactor equipped with a medium-pressure mercury lamp.
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Procedure:
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Dissolve cis,trans,trans-cyclododeca-1,5,9-triene in an ethereal solution.
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Irradiate the solution with a medium-pressure mercury lamp for an extended period (e.g., 137 hours).
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The reaction yields a mixture of products, including isomers of cyclododecatriene and 1,2,4-trivinylcyclohexane.
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The addition of organic sensitizers such as acetophenone or copper(I) halides has been found to be unsuccessful in improving the yield of trivinylcyclohexanes.
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Irradiation with a low-pressure mercury lamp (>90% 2537 Å radiation) did not yield the desired products.
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2.2.2. Quantitative Data for Photochemical Synthesis
| Starting Material | Irradiation Source | Duration (h) | Conversion (%) | Product Distribution | Reference |
| cis,trans,trans-cyclododeca-1,5,9-triene | Medium-pressure mercury lamp | 137 | 20 | trans,trans,trans-CDT (25%), cis,cis,trans-CDT (29%), r-1,t-2,4-TVCH (12%), r-1,c-2,4-TVCH (ca. 1%) | J. Chem. Soc. (C), 1971 |
Reaction Mechanisms and Visualizations
Thermal Rearrangement: A Cope Rearrangement
The thermal conversion of 1,5,9-cyclododecatriene to 1,2,4-trivinylcyclohexane is believed to proceed through a[1][1]-sigmatropic shift known as the Cope rearrangement. The process involves the formation of a bicyclic transition state.
Caption: Thermal conversion of CDT to TVCH via a Cope rearrangement.
Experimental Workflow: Two-Step Thermal Synthesis
The patented two-step thermal process can be visualized as a sequential workflow designed for isomer enrichment.
Caption: Two-step thermal synthesis and equilibration workflow.
Photochemical Reaction Pathway
The photochemical synthesis likely involves the formation of an excited state of cyclododecatriene, which then rearranges to the trivinylcyclohexane product. The higher stereospecificity suggests a different mechanism from the thermal Cope rearrangement.
Caption: Proposed photochemical pathway from CDT to TVCH.
Conclusion
The synthesis of 1,2,4-trivinylcyclohexane from 1,5,9-cyclododecatriene is a well-established transformation, with thermal rearrangement being the most viable and scalable method. The two-step thermal process offers a means to control the isomeric composition of the final product, which is crucial for tailoring the properties of resulting polymers. While the photochemical route provides an alternative with higher stereospecificity, its low yields limit its practical application. This guide provides the essential technical details for researchers to understand and implement these synthetic strategies.
